4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl ester group at the 1-position and a 4-{[(2-hydroxyethyl)-methyl-amino]-methyl} substituent. Its molecular weight is 305.42 g/mol (CAS: 1353955-37-9), and it is primarily used as a synthetic intermediate in medicinal chemistry .
Properties
IUPAC Name |
benzyl 4-[[2-hydroxyethyl(methyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-18(11-12-20)13-15-7-9-19(10-8-15)17(21)22-14-16-5-3-2-4-6-16/h2-6,15,20H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKMPYGFPLZMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, commonly referred to as AM93204, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and implications for therapeutic applications.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 302.40 g/mol
- CAS Number : 1353962-33-0
Synthesis
The synthesis of AM93204 involves a multi-step process that typically includes the formation of the piperidine ring, followed by the introduction of the hydroxyethyl and methylamino groups. The final step includes the esterification with benzyl alcohol to yield the benzyl ester form. The synthetic pathway can be summarized as follows:
- Formation of Piperidine Derivative : Reacting appropriate amines with carbonyl compounds.
- Introduction of Hydroxyethyl Group : Using ethylene oxide or similar reagents.
- Esterification : Reacting with benzyl alcohol in the presence of acid catalysts.
Antitumor Activity
Recent studies have indicated that AM93204 exhibits significant antitumor activity across various cancer cell lines. The compound has been tested against:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer (HT-29)
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.5 | Induction of apoptosis via caspase activation |
| HepG2 | 3.0 | Cell cycle arrest at G1 phase |
| HT-29 | 4.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that AM93204 has potent activity against these cancer types.
The mechanism by which AM93204 exerts its biological effects appears to involve several pathways:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with AM93204 leads to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
- Cell Cycle Arrest : Studies suggest that AM93204 may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Inhibition of Key Signaling Pathways : Preliminary molecular docking studies suggest that AM93204 may interact with key proteins involved in cancer cell signaling, although further studies are needed to elucidate these interactions fully.
Case Studies
Several case studies have highlighted the potential therapeutic applications of AM93204:
- Study on Breast Cancer Cell Lines : A study published in ACS Omega demonstrated that AM93204 significantly reduced cell viability in MDA-MB-231 cells, with an observed increase in apoptosis markers .
- In Vivo Studies : Animal models treated with AM93204 showed reduced tumor growth compared to controls, suggesting its potential as an effective anticancer agent .
- Combination Therapies : Research indicates that combining AM93204 with existing chemotherapeutic agents may enhance efficacy and reduce resistance in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Compounds similar to 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine derivatives have been studied for their potential antidepressant effects. Research indicates that modifications in the piperidine structure can enhance serotonin reuptake inhibition, which is crucial for treating depression .
- Pain Management :
-
Neuroprotective Effects :
- There is growing interest in the neuroprotective capabilities of piperidine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxyl group in the compound may contribute to antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress .
Drug Development
- Lead Compound for Synthesis :
- Formulation in Drug Delivery Systems :
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Piperidine 4-Position
(a) 4-[(2-Amino-ethyl)-methyl-amino]-methyl-piperidine-1-carboxylic acid benzyl ester
- Key Difference: Replacement of the hydroxyl group with an amino moiety.
- This derivative is discontinued but was used in ligand synthesis .
(b) 4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- Key Difference : Substitution with a fluoropyrimidine ring (MW: 345.29 g/mol).
- This compound is utilized in kinase inhibitor research .
(c) 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester
Ester Group Modifications
(a) 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid isopropyl ester
- Key Difference : Benzyl ester replaced with isopropyl ester.
- Impact : Reduced steric hindrance and altered solubility (more polar). Such derivatives are explored in prodrug designs .
(b) 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid benzyl ester
Functional Group Additions
(a) 4-[2-(3-Carboxymethyl-indol-1-yl)-ethyl]-piperidine-1-carboxylic acid benzyl ester
- Key Difference : Indole-carboxymethyl-ethyl substituent (MW: 420.51 g/mol).
- Impact : The indole moiety enables π-π interactions with aromatic residues in enzyme active sites, making it relevant in protease inhibitor studies .
(b) 4-Fluoro-3-(2-phenyl-1H-indol-3-yl)-piperidine-1-carboxylic acid benzyl ester
Data Table: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Functional Group | Application |
|---|---|---|---|---|
| 4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | 1353955-37-9 | 305.42 | 2-Hydroxyethyl | Synthetic intermediate |
| 4-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester | 157023-34-2 | 345.29 | Fluoropyrimidine | Kinase inhibition |
| 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester | 629625-96-3 | 308.30 | Trifluoromethyl | CNS drug development |
| 4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid benzyl ester | 130312-10-6 | 261.32 | Ketone | Bioconjugation |
Preparation Methods
Piperidine Core Preparation
Starting with piperidine-4-carboxylic acid benzyl ester (prepared via benzylation of ethyl piperidine-4-carboxylate using benzyl chloride and K₂CO₃):
Introduction of the Amino-Alkyl Group
Bromomethyl intermediate (4-(bromomethyl)piperidine-1-carboxylic acid benzyl ester) reacts with N-methyl-2-hydroxyethylamine via nucleophilic substitution:
Purification
Reductive Amination Approach
Aldehyde Intermediate Synthesis
Oxidation of 4-(aminomethyl)piperidine-1-carboxylic acid benzyl ester to 4-formylpiperidine-1-carboxylic acid benzyl ester:
Reductive Amination
Reaction with N-methyl-2-hydroxyethylamine and NaBH₃CN:
Mitsunobu Reaction for Hydroxyethyl Group Introduction
Mitsunobu Alkylation
Reaction of 4-(methylaminomethyl)piperidine-1-carboxylic acid benzyl ester with ethylene glycol:
Industrial-Scale Production Methods
Continuous Flow Chemistry
Catalytic Optimization
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | N-methyl-2-hydroxyethylamine | 85 | 95 | High |
| Reductive Amination | NaBH₃CN | 78 | 90 | Moderate |
| Mitsunobu Reaction | DIAD, PPh₃ | 69 | 92 | Low |
| Industrial Flow | Continuous reactor | 98 | 99 | Very High |
Q & A
Q. Key Data :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd/C (5% wt) | |
| Solvent | DMF | |
| Reaction Temperature | 60°C |
Which spectroscopic and chromatographic methods are most effective for characterizing the compound's structure and purity?
Q. Basic
- Mass Spectrometry (MS) : Confirms molecular weight (observed m/z 379 vs. theoretical 379.4) .
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) for purity analysis (>95%) .
- NMR : H and C NMR verify substituent positions (e.g., benzyl ester protons at δ 5.1–5.3 ppm).
Q. Methodological Tip :
- For HPLC, adjust methanol-to-buffer ratios (65:35 recommended) to resolve impurities .
How can researchers address conflicting data regarding the compound's reactivity in different solvent systems?
Advanced
Contradictions arise from solvent polarity or pH effects. Strategies include:
- Solvent Screening : Test aprotic (DMF, THF) vs. protic (MeOH, HO) solvents to assess nucleophilicity.
- pH Profiling : Use buffered conditions (e.g., pH 4.6 acetate buffer) to stabilize reactive intermediates .
- DOE (Design of Experiments) : Apply factorial design to isolate variables (e.g., solvent, temperature) .
Q. Example :
| Solvent | Yield (%) | Byproducts |
|---|---|---|
| DMF | 78 | <5% |
| THF | 65 | 12% |
What experimental approaches are recommended to determine the compound's stability under various pH and temperature conditions?
Q. Advanced
Q. Critical Parameters :
How to design a kinetic study to elucidate the degradation mechanisms in aqueous solutions?
Q. Advanced
Sample Preparation : Dissolve compound in buffers (pH 2–9) and aliquot into vials.
Time Points : Collect samples at 0, 24, 48, and 168 hours.
Analytical Tools : Quantify degradation via HPLC (retention time: ~8.2 min) .
Mechanistic Insight : Identify hydrolysis products (e.g., free piperidine or benzyl alcohol) using LC-MS.
Q. Data Interpretation :
- First-order kinetics if log concentration vs. time is linear.
What strategies enhance the compound's solubility for biological assays without compromising structural integrity?
Q. Advanced
- Co-Solvents : Use DMSO (≤10%) or cyclodextrins to improve aqueous solubility.
- pH Adjustment : Prepare buffered solutions (pH 4.6) to ionize the tertiary amine .
- Prodrug Design : Modify the benzyl ester to a phosphate salt for temporary solubility.
Caution : Avoid prolonged exposure to high pH (>9), which hydrolyzes the ester group .
How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR) be systematically investigated?
Q. Advanced
Q. Example :
| Proton | Theoretical δ (ppm) | Observed δ (ppm) |
|---|---|---|
| Piperidine CH | 2.8–3.2 | 3.1 |
What are the critical parameters to consider when reproducing literature-reported synthetic procedures?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
